molecular formula C8H6BrFO2 B1527644 4-Bromo-2-fluoro-5-methoxybenzaldehyde CAS No. 749931-20-2

4-Bromo-2-fluoro-5-methoxybenzaldehyde

Cat. No. B1527644
Key on ui cas rn: 749931-20-2
M. Wt: 233.03 g/mol
InChI Key: TWHBNRXZMJJLJO-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

Bromine (15 ml, 300 mmol) was added slowly to a solution of 2-Fluoro-5-methoxy-benzaldehyde (23.12 g, 150 mmol) in chloroform (500 ml), and the mixture was stirred at room temperature for 5 days. The mixture was poured into water (200 ml) and extracted with chloroform (2×200 mL). The organics were washed with water (200 mL) and brine (200 mL), dried over MgSO4, filtered and concentrated. The residue was purified by flash column chromatography (2–16% EtOAc in hexanes) to give the product. Yield: 20.7 g, 60%. 1H NMR (CDCl3) δ: 3.93 (s, 3H), 7.08–7.13 (m, 1H), 7.29 (d, J=12.4 Hz, 1H).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
23.12 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:5]=1[CH:6]=[O:7].O>C(Cl)(Cl)Cl>[Br:1][C:10]1[C:9]([O:12][CH3:13])=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:3])[CH:11]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
BrBr
Name
Quantity
23.12 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×200 mL)
WASH
Type
WASH
Details
The organics were washed with water (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (2–16% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
BrC1=CC(=C(C=O)C=C1OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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